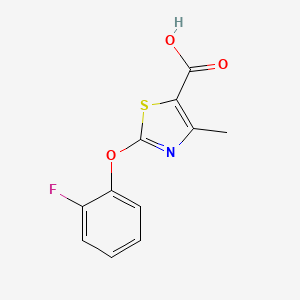

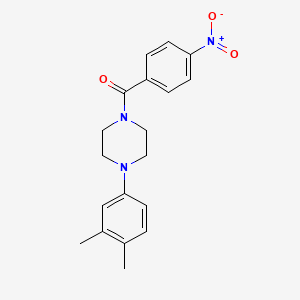

2-(2-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

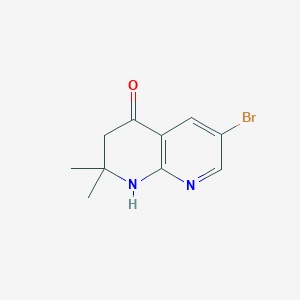

2-(2-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid, also known as FTCA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in treating various diseases. FTCA belongs to the class of thiazole carboxylic acid derivatives, which have been extensively studied for their pharmacological properties.

Applications De Recherche Scientifique

Chemical Sensing

2-(2-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid is an important fluorophoric platform for the development of chemosensors. It has been used to detect various analytes such as metal ions, anions, and neutral molecules. The high selectivity and sensitivity of these sensors have been well-documented, emphasizing the adaptability and precision of this chemical in sensory applications (Roy, 2021).

Pharmaceutical Development

This compound and its derivatives have been investigated for their potential pharmaceutical applications. Research indicates that benzofused thiazole analogues, which include 2-(2-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid, serve as lead molecules for developing therapeutic agents targeting conditions like cancer, inflammation, and viral infections. The synthetic versatility of these compounds is highlighted by their promising antioxidant and anti-inflammatory activities, as demonstrated in molecular docking studies (Raut et al., 2020).

Synthetic Chemistry

The compound's structural features make it a pivotal molecule in synthetic chemistry, especially in the synthesis of heterocyclic compounds. The unique reactivity of its derivatives has opened up new pathways in generating various classes of heterocyclic compounds, underlining its significance in advancing synthetic methodologies (Gomaa & Ali, 2020).

Environmental Science

In the realm of environmental science, studies on related phenoxy herbicides show the relevance of 2-(2-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid in understanding herbicide-soil interactions. These studies provide insights into the sorption behavior of such compounds in various soils, impacting environmental safety and agricultural practices (Werner et al., 2012).

Mécanisme D'action

Target of Action

The primary target of 2-(2-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid is acetyl-coenzyme A carboxylase (ACCase) . ACCase is a crucial enzyme involved in fatty acid biosynthesis .

Mode of Action

The compound interacts with ACCase, inhibiting its function . This interaction disrupts the normal biochemical processes within the cell, leading to the cessation of vital functions and ultimately the death of the cell .

Biochemical Pathways

The inhibition of ACCase affects the fatty acid biosynthesis pathway . This disruption can lead to a cascade of effects downstream, impacting various cellular functions that rely on these fatty acids. The exact downstream effects can vary depending on the specific cell type and environmental conditions.

Pharmacokinetics

Similar compounds are known to be moderately soluble in water , which can influence their absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s bioavailability would be affected by these properties, as well as factors such as the route of administration and the presence of other compounds.

Result of Action

The inhibition of ACCase by 2-(2-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid leads to a disruption in fatty acid biosynthesis . This disruption can cause a variety of cellular effects, ultimately leading to cell death . The exact molecular and cellular effects can vary depending on the specific cell type and environmental conditions.

Action Environment

The action, efficacy, and stability of 2-(2-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds can influence the compound’s stability and its interactions with its target .

Propriétés

IUPAC Name |

2-(2-fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3S/c1-6-9(10(14)15)17-11(13-6)16-8-5-3-2-4-7(8)12/h2-5H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISGZROOGUBHCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)OC2=CC=CC=C2F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 5-[(1-cyanocyclobutyl)carbamoyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2372139.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2372141.png)

![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2372143.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2372144.png)

![6,6-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2372145.png)

![5-[1-(3-Fluorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2372146.png)

![(Z)-2-Cyano-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2372150.png)

![N-[2-(4-chlorophenyl)ethyl]-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2372153.png)

![3-((5-((1-phenylethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2372155.png)

![[2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2372156.png)